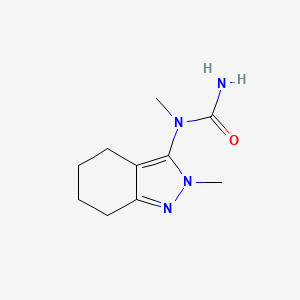

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea

Description

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is a urea derivative featuring a partially hydrogenated indazole core. The urea moiety (-NH-C(=O)-N-) is attached to the indazole’s position 3, with one nitrogen methylated.

Properties

IUPAC Name |

1-methyl-1-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13(10(11)15)9-7-5-3-4-6-8(7)12-14(9)2/h3-6H2,1-2H3,(H2,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKRTHGBJYVGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)N(C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibitors of DHODH are of significant interest in cancer therapy and autoimmune diseases due to their ability to hinder cell proliferation.

- Case Study : A study demonstrated that derivatives of tetrahydroindazoles, including N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea, exhibited high potency against DHODH. The synthesized compounds showed promising results in inhibiting cancer cell growth in vitro, suggesting their potential use in oncology treatments .

Therapeutic Applications

The compound's structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications:

- Anti-inflammatory Properties : Indazoles have been explored for their anti-inflammatory effects. The compound may contribute to the development of new anti-inflammatory drugs by modulating pathways involved in inflammatory responses .

- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of oxidative stress and calcium overload, indicating a potential role in treating neurodegenerative diseases .

Synthesis and Modification

The synthesis of this compound often involves multicomponent reactions (MCRs), which streamline the creation of complex molecules from simpler precursors. This method not only enhances efficiency but also allows for the exploration of various substituents that can modify biological activity.

Synthesis Example

A typical synthesis pathway might involve the reaction of 2-methyl-4,5,6,7-tetrahydroindazole with methyl isocyanate under controlled conditions to yield the desired urea derivative.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core Influence :

- The tetrahydroindazole core in the target compound distinguishes it from imidazole () and thiadiazole () derivatives. Indazole’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to imidazole or thiophene-based analogs .

- Tetrahydrobenzo[b]thiophene () introduces sulfur, which may alter lipophilicity and redox properties compared to nitrogen-rich indazole .

Functional Group Impact :

- The urea group in the target compound contrasts with amine () and nitro () functionalities. Urea’s hydrogen-bonding capacity could improve target binding affinity, as seen in kinase inhibitors .

- Nitroimidazoles () exhibit antimicrobial activity via radical intermediates, a mechanism unlikely in urea derivatives, which may instead rely on enzyme inhibition .

Substituent Effects: The 2-methyl group on the indazole (shared with ) may sterically hinder interactions or modulate solubility.

Synthetic Considerations :

- The synthesis of the target compound likely involves coupling urea to a preformed tetrahydroindazole, analogous to methods in (HPLC purification) and (hydrazone formation) .

Research Findings and Implications

- The methyl and tetrahydro groups may enhance metabolic stability compared to nitroimidazoles .

- Physicochemical Properties : The urea moiety and tetrahydroindazole core likely confer moderate solubility, contrasting with highly lipophilic thiadiazole derivatives () .

Biological Activity

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.26 g/mol

- CAS Number : 400085-82-7

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the inhibition of specific enzymes and pathways associated with cancer and bacterial infections.

- Enzymatic Inhibition : The compound has shown potential in inhibiting key enzymes involved in DNA replication and repair processes. For instance, it may inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA synthesis .

- Antiproliferative Activity : Studies have indicated that derivatives of indazole structures can exert antiproliferative effects on cancer cell lines by targeting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . This suggests that this compound could contribute to cancer therapy through similar mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the effects of indazole derivatives on neuroblastoma cell lines. The results indicated that these compounds could enhance the efficacy of traditional chemotherapeutics by inhibiting CDK activity and promoting apoptosis in cancer cells .

- Antimicrobial Effects : Research has demonstrated that certain derivatives similar to this compound exhibit significant antibacterial activity against resistant strains of bacteria like Staphylococcus aureus. These compounds were found to be more effective than conventional antibiotics such as ampicillin .

Q & A

Q. What are the common synthetic routes for N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, starting with the preparation of the 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine core (CID 69037234) , followed by urea coupling. For example, in Method B ( ), substrates like S13 and 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergo reaction under optimized stoichiometric ratios (e.g., 1:2.5) and purification via HPLC . Key parameters for optimization include:

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : SHELXL (SHELX system) is widely used for small-molecule refinement, especially for resolving hydrogen-bonding networks in urea derivatives .

- NMR : H and C NMR can confirm the indazole ring’s saturation and methyl/urea substituents. For example, the tetrahydroindazole’s CH groups appear as multiplets at δ 1.5–2.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] for CHNO).

Advanced Research Questions

Q. How does the three-dimensional conformation of the tetrahydroindazole ring influence bioactivity, and what computational methods are used to model these interactions?

The fused bicyclic system adopts a boat-like conformation, positioning the urea moiety for hydrogen bonding with target proteins (e.g., bromodomains) . Computational approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in bromodomain pockets.

- Molecular dynamics (MD) : AMBER or GROMACS to simulate conformational stability under physiological conditions .

- SAR insights : Methyl substitution at C2 of the indazole enhances hydrophobic interactions, as seen in analogs like (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine .

Q. How should researchers address discrepancies in reported biological activities or synthetic yields of this compound?

- Systematic variation : Adjust reaction stoichiometry (e.g., amine:urea ratio) and solvents (DMF vs. THF) to reconcile yield differences .

- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for bromodomain inhibition assays) and controls (e.g., JQ1 as a reference inhibitor) .

- Crystallographic validation : Resolve conflicting activity data by correlating IC values with X-ray structures of protein-ligand complexes .

Q. What structural analogs of this compound have been synthesized, and how do substitutions affect target binding?

Substitutions at the indazole C3 position (e.g., urea vs. acetamide) modulate selectivity, while alkylation (methyl vs. ethyl) alters metabolic stability .

Methodological Considerations

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- PPE : Nitrile gloves and safety goggles are mandatory due to potential irritancy (GHS Category 2) .

Data Contradiction Analysis

Example : Conflicting reports on bromodomain inhibition potency (IC = 50–200 nM) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.